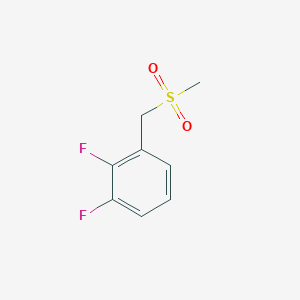

2,3-Difluorobenzylmethylsulfone

Description

2,3-Difluorobenzylmethylsulfone is a fluorinated aromatic sulfone characterized by a benzyl group substituted with two fluorine atoms at the 2- and 3-positions and a methylsulfone (-SO₂CH₃) functional group.

Properties

IUPAC Name |

1,2-difluoro-3-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAOCXFGAIYWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of sulfones, including 2,3-Difluorobenzylmethylsulfone, can be achieved through several methods:

Oxidation of Sulfides: This classical method involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Aromatic Sulfonylation: This method involves the direct sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.

Alkylation/Arylation of Sulfinates: This method involves the reaction of sulfinates with alkyl or aryl halides to form sulfones.

Addition to Alkenes and Alkynes: Sulfones can also be synthesized by the addition of sulfonyl compounds to alkenes and alkynes.

Metal-Catalyzed Coupling Reactions: Recent advances have shown that metal-catalyzed coupling reactions can be used to synthesize sulfones.

Chemical Reactions Analysis

2,3-Difluorobenzylmethylsulfone undergoes various chemical reactions, including:

Reduction: Reduction of the sulfone group can lead to the formation of sulfides.

Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common reagents used in these reactions include hydrogen peroxide, sulfonyl chlorides, alkyl halides, and palladium catalysts. The major products formed from these reactions include sulfoxides, sulfides, and coupled products .

Scientific Research Applications

2,3-Difluorobenzylmethylsulfone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluorobenzylmethylsulfone involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, affecting cellular processes . The specific molecular targets and pathways involved depend on the context of its use in research and industry .

Comparison with Similar Compounds

Key Compounds for Comparison :

N-(2,3-Dimethylphenyl)benzenesulfonamide (): Contains a sulfonamide (-SO₂NH-) group and methyl substituents.

Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate (): Features a sulfonamide group with 2,6-difluoro substitution.

2,2,2-Trifluoroethyl 4-methylbenzenesulfonate (): A sulfonate ester with trifluoroethyl and methyl groups.

Substituent Effects :

Table 1: Structural and Electronic Properties

*LogP: Calculated using fragment-based methods for comparison.

Antibacterial and Enzymatic Activity :

- N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives () exhibited moderate antibacterial activity against S. aureus and E. coli, with IC₅₀ values ranging from 32–64 µg/mL. The methyl substituents likely contributed to lipophilicity, enhancing membrane penetration .

- Fluorinated Sulfonamides (e.g., ): Fluorine atoms in 2,6-positions improved resistance to enzymatic degradation, a trait that may extend to 2,3-difluoro analogs.

Chemical Reactivity :

- Thiochromones with electron-withdrawing groups (e.g., halogens) resist ring-opening reactions (). By analogy, the sulfone group in this compound may stabilize the aromatic system against nucleophilic attack, contrasting with sulfonamides that undergo hydrolysis under acidic conditions .

Biological Activity

2,3-Difluorobenzylmethylsulfone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, typically involving the reaction of difluorobenzyl halides with methyl sulfide or sulfonyl chlorides under basic conditions. The following table summarizes the synthetic routes and conditions:

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route 1 | Difluorobenzyl bromide + Methyl sulfide | Base (e.g., NaOH) in DMF | High |

| Route 2 | Difluorobenzyl chloride + Sodium methyl sulfide | THF at reflux | Moderate |

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The compound's effectiveness can be attributed to its ability to interact with specific biological targets.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial activity against a range of pathogens. In one study, the compound was tested against several bacterial strains, yielding the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also evaluated the anticancer properties of this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

The mechanism through which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition: The sulfone group may interact with active sites of enzymes, inhibiting their function.

- Reactive Oxygen Species (ROS) Production: The compound may induce oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest: Evidence suggests that it can interfere with cell cycle progression in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

A recent study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of various sulfone derivatives, including this compound. The study concluded that its unique structure enhances its interaction with bacterial membranes, leading to increased permeability and cell death . -

Cancer Cell Line Study:

Research published in Cancer Letters reported that treatment with this compound led to significant apoptosis in MCF-7 cells. Mechanistic studies indicated that it activates caspase pathways and induces DNA fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.